molecular formula C8H24HfN4 B035259 Tetrakis(dimethylamido)hafnium(IV) CAS No. 19782-68-4

Tetrakis(dimethylamido)hafnium(IV)

Cat. No. B035259
CAS RN: 19782-68-4
M. Wt: 354.8 g/mol
InChI Key: ZYLGGWPMIDHSEZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

TDMAHf can be synthesized through amine-elimination pathways involving tetrakis(dimethylamido)hafnium(IV) complex and amine reactants, leading to the formation of new hafnium compounds characterized by X-ray diffraction and NMR, showing promise for MOCVD applications due to favorable volatility properties (González-Flores et al., 2013).

Molecular Structure Analysis

The molecular structure of TDMAHf has been studied through various analytical techniques, revealing it to be monomeric in the solid state with eight-coordinate metal centers surrounded by four κ2-N,O-amidate ligands. X-ray crystal structure determinations support these structural assignments, highlighting the compound's potential for use in chemical vapor deposition and atomic layer deposition precursors (Karunarathne et al., 2017).

Chemical Reactions and Properties

TDMAHf reacts with hydrogen-terminated Si(100) surfaces, showing adsorption and reaction patterns indicative of surface and gas phase reactions at temperatures between 25 and 300 °C. The study of these reactions through infrared spectroscopy and density functional theory calculations has provided insights into the formation of Hf-H bonds and three-member-ring species on Si surfaces, shedding light on the compound's reactivity and potential applications in semiconductor fabrication (Li et al., 2010).

Physical Properties Analysis

The volatility and decomposition temperatures of TDMAHf and its derivatives have been extensively studied, with findings indicating good volatility and high solid-state decomposition temperatures. These properties are crucial for applications in chemical vapor deposition (CVD) and atomic layer deposition (ALD), where controlled deposition of hafnium-containing films is necessary (Karunarathne et al., 2017).

Scientific Research Applications

Summary of the Application

Tetrakis(dimethylamido)hafnium(IV) is used as an ALD precursor for the deposition of hafnium oxide thin films. These films are used in advanced semiconductor devices .

Methods of Application

The process involves the use of Tetrakis(dimethylamido)hafnium(IV) as a precursor in an ALD process. The precursor reacts with the substrate surface in a self-limiting way to form a monolayer. This process is repeated layer by layer to form a thin film of hafnium oxide .

Results or Outcomes

The result is a high-quality hafnium oxide thin film which is used in advanced semiconductor devices. The film has excellent electrical properties making it suitable for use in these devices .

2. Fabrication of Polymer-Derived Ceramic Nanocomposites

Summary of the Application

Tetrakis(dimethylamido)hafnium(IV) is used as a precursor to fabricate polymer-derived ceramic nanocomposites .

Methods of Application

The precursor is mixed with a suitable polymer matrix. Upon heat treatment, it decomposes to form a ceramic phase within the polymer, resulting in a nanocomposite material .

Results or Outcomes

The resulting polymer-derived ceramic nanocomposites have improved mechanical and thermal properties compared to the original polymer. These materials find applications in various fields like aerospace, electronics, and energy .

3. Deposition of Hafnium Disulfide Thin Films

Summary of the Application

Tetrakis(dimethylamido)hafnium(IV) is used as a precursor for the deposition of hafnium disulfide (HfS2) thin films. These films are promising materials for various optoelectronic applications .

Methods of Application

The process involves the use of Tetrakis(dimethylamido)hafnium(IV) and H2S as precursors in a solution atomic layer deposition (sALD) method. The growth rate is between 0.4 and 0.6 Å per sALD cycle .

Results or Outcomes

The resulting HfS2 thin films are characterized by spectroscopic ellipsometry, scanning electron microscopy, and X-ray photoelectron spectroscopy. The films remain in an amorphous state at low deposition temperatures .

4. Fabrication of Hafnium Oxide Nanolaminates

Summary of the Application

Tetrakis(dimethylamido)hafnium(IV) is used as a precursor for atomic layer deposition of hafnium oxide nanolaminates. These nanolaminates are used as a replacement for silicon oxide in semiconductor devices .

Methods of Application

The process involves the use of Tetrakis(dimethylamido)hafnium(IV) as a precursor in an atomic layer deposition (ALD) process to form hafnium oxide nanolaminates .

Results or Outcomes

The resulting hafnium oxide nanolaminates are used as a replacement for silicon oxide in semiconductor devices .

5. Deposition of Hafnium Nitride Thin Films

Summary of the Application

Tetrakis(dimethylamido)hafnium(IV) is used as a precursor for the deposition of hafnium nitride thin films. These films are used in advanced semiconductor devices .

Methods of Application

The process involves the use of Tetrakis(dimethylamido)hafnium(IV) as a precursor in an atomic layer deposition (ALD) process to form hafnium nitride thin films .

Results or Outcomes

The resulting hafnium nitride thin films are used in advanced semiconductor devices .

6. Fabrication of Hafnium Oxide Nanoparticles

Summary of the Application

Tetrakis(dimethylamido)hafnium(IV) is used as a precursor for the synthesis of hafnium oxide nanoparticles. These nanoparticles have applications in various fields like catalysis, energy, and electronics .

Methods of Application

The process involves the use of Tetrakis(dimethylamido)hafnium(IV) as a precursor in a sol-gel process to synthesize hafnium oxide nanoparticles .

Results or Outcomes

The resulting hafnium oxide nanoparticles have improved catalytic, electronic, and optical properties compared to bulk hafnium oxide .

Safety And Hazards

Tetrakis(dimethylamido)hafnium(IV) may be harmful if inhaled, absorbed through skin, or swallowed . It causes skin burns and eye burns . It is also classified as a flammable solid and in contact with water releases flammable gas .

Future Directions

Tetrakis(dimethylamido)hafnium(IV) is used as an atomic layer deposition (ALD) precursor for the deposition of hafnium oxide thin films for advanced semiconductor devices . This suggests that it will continue to play a significant role in the development of advanced semiconductor devices in the future.

properties

IUPAC Name

dimethylazanide;hafnium(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24HfN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hafnium, tetrakis(dimethylamino)-

CAS RN

19782-68-4, 19962-11-9
Record name Hafnium, tetrakis(dimethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019782684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis(dimethylamido)hafnium(IV)
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Record name Hafnium tetrakis(dimethylazanide)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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